molecular formula C21H19N5O2 B10997066 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one

Cat. No.: B10997066
M. Wt: 373.4 g/mol
InChI Key: ZFTLWODUPNKDLX-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic moieties. Let’s break it down:

    Pyridine: A six-membered aromatic ring containing nitrogen.

    Oxadiazole: A five-membered ring with two nitrogen atoms and an oxygen atom.

    Tetrahydro-2H-beta-carboline: A bicyclic system with a pyridine ring fused to a seven-membered ring.

Preparation Methods

The synthetic routes for this compound involve combining the respective building blocks. While I don’t have specific details for this exact compound, I can provide a general approach:

    Oxadiazole Formation: Start by synthesizing the oxadiazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Pyridine Attachment: Introduce the pyridine moiety by coupling it with the oxadiazole ring. Various methods like Suzuki-Miyaura cross-coupling or Sonogashira reactions can be employed.

    Tetrahydro-2H-beta-carboline Incorporation: Finally, fuse the tetrahydro-2H-beta-carboline fragment to complete the compound.

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo redox reactions due to its diverse functional groups.

    Substitution: Halogenation or other substitution reactions are possible.

    Common Reagents: Reagents like hydrazine, carboxylic acids, and metal catalysts play crucial roles.

    Major Products: These depend on reaction conditions but could include regioisomers or stereoisomers.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial agent, considering its heterocyclic structure.

    Chemistry: Explore its reactivity in various transformations.

    Biology: Assess its impact on cellular processes.

    Industry: Investigate applications in materials science or drug development.

Mechanism of Action

    Targets: Identify cellular receptors or enzymes affected by this compound.

    Pathways: Explore signaling pathways influenced by its interactions.

Comparison with Similar Compounds

While I don’t have an exhaustive list, similar compounds include:

    Furamizole: Also contains an oxadiazole ring and exhibits antibiotic properties.

    Raltegravir: An antiretroviral drug with an oxadiazole moiety.

    Nesapidil: An antihypertensive agent containing an oxadiazole ring.

    Zibotentan: An anticancer drug with an oxadiazole scaffold.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C21H19N5O2/c27-20(6-5-19-24-21(25-28-19)14-7-10-22-11-8-14)26-12-9-16-15-3-1-2-4-17(15)23-18(16)13-26/h1-4,7-8,10-11,23H,5-6,9,12-13H2

InChI Key

ZFTLWODUPNKDLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCC4=NC(=NO4)C5=CC=NC=C5

Origin of Product

United States

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